Ethyl 3-(3-aminobenzamido)benzoate hydrochloride

Medicinal Chemistry Pre-formulation Solubility

Researchers requiring a well-defined benzanilide salt for PARP-focused SAR often encounter inconsistent solubility and stability from neutral free bases. Ethyl 3-(3-aminobenzamido)benzoate hydrochloride (CAS 1803596-08-8) addresses this with: - Permanently protonated aniline at physiological pH, enabling direct use in assay buffers without additional solubilization steps. - Orthogonal ethyl ester and free amine handles for sequential derivatization in parallel library synthesis. - Meta-substituted benzamido scaffold for probing geometric effects on target binding vs. para-isomer (CAS 85459-63-8). Supplied at 95% purity with full analytical characterization (NMR, HPLC).

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77
CAS No. 1803596-08-8
Cat. No. B2548721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-aminobenzamido)benzoate hydrochloride
CAS1803596-08-8
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N.Cl
InChIInChI=1S/C16H16N2O3.ClH/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11;/h3-10H,2,17H2,1H3,(H,18,19);1H
InChIKeyQLOXHWZBRYUJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-aminobenzamido)benzoate Hydrochloride: Technical Baseline


Ethyl 3-(3-aminobenzamido)benzoate hydrochloride (CAS 1803596-08-8) is a benzanilide-class small molecule with molecular formula C16H17ClN2O3 and molecular weight 320.77 g/mol, supplied at a standard purity of 95% . The compound contains an ethyl ester, a central benzamido linkage, and a free aromatic amine, all presented as the hydrochloride salt. It is primarily utilised as a synthetic intermediate and as a versatile scaffold in medicinal chemistry and chemical biology research, where the 3-aminobenzamido fragment serves as a key pharmacophoric element common to numerous bioactive molecules [1].

Synthetic intermediate for benzamide library construction

Versatile scaffold for SAR studies around 3-aminobenzamide pharmacophore

Hydrochloride salt enables direct use in aqueous assay buffers

Ethyl 3-(3-aminobenzamido)benzoate: Substitution Limitations


Compounds within the benzamido-benzoate class exhibit substantial functional divergence driven by salt form, ring-substitution regioisomerism, and ester alkyl chain identity. The hydrochloride salt (CAS 1803596-08-8) offers protonation-dependent physicochemical properties that differ markedly from the neutral free base (CAS 1307391-08-7), including altered solubility and solid-state stability . The meta- versus para-substitution pattern on the central benzamido scaffold dictates molecular shape and hydrogen-bonding potential, which can lead to divergent target-binding profiles . Furthermore, the ethyl ester group imposes a distinct lipophilicity and metabolic susceptibility compared to bulkier tert-butyl or methyl ester analogues . Consequently, direct substitution without experimental verification risks introducing uncontrolled variability in solubility, target engagement, and pharmacokinetic behaviour.

Salt Form

Hydrochloride vs free base – solubility, stability, and dissolution profile may differ

Regioisomer

Meta- vs para-substitution alters molecular shape and target-binding fit

Ester Alkyl Chain

Ethyl vs tert-butyl ester – metabolic stability and lipophilicity diverge significantly

Ethyl 3-(3-aminobenzamido)benzoate HCl: Differentiation Evidence


Hydrochloride Salt vs Free Base: Ionization State

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride (target) has a molecular weight of 320.77 g/mol and exists as a pre-protonated salt, whereas the corresponding free base (CAS 1307391-08-7) has a molecular weight of 284.31 g/mol and is neutral . The hydrochloride counterion (36.46 g/mol increment) provides a permanent positive charge on the aniline nitrogen, which is expected, based on class-level principles, to increase aqueous solubility and dissolution rate relative to the neutral free base . No direct head-to-head solubility comparison was identified in the available literature; this inference rests on well-established salt-form behaviour for aromatic amines and is explicitly class-level.

Salt vs Free Base
Class-level inference
MW Δ = 36.46 g/mol; formal charge +1 vs 0
Supports salt-form solubility screening
No head-to-head solubility data identified
Medicinal Chemistry Pre-formulation Solubility

Meta vs Para Substitution: Structural Comparison

The target compound bears the benzamido linkage at the 3-position (meta) of the benzoate ester ring, producing a specific three-dimensional geometry and intramolecular hydrogen-bonding pattern. In contrast, the para-substituted regioisomer, ethyl 4-(3-aminobenzamido)benzoate (CAS 85459-63-8), places the same functionality at the 4-position, yielding a more linear molecular shape . Both isomers share the same molecular formula (C16H16N2O3) and identical heavy-atom count (21), yet the para-isomer has a predicted XLogP of 2.3 and topological polar surface area (TPSA) of 81.4 Ų, while the meta-isomer (free base) has a consensus LogP of 2.19–2.51 and TPSA of 81.42 Ų . The small TPSA difference (0.02 Ų) reflects subtle changes in oxygen and nitrogen spatial orientation, which can influence receptor-binding pocket fit and off-target promiscuity. No direct comparative pharmacological data were located; therefore this evidence remains class-level.

Meta vs Para Regioisomer
Class-level inference
TPSA Δ ≈ 0.02 Ų; shape divergence qualitative
Regioisomer-specific target engagement review
No direct comparative pharmacological data
Drug Design SAR Molecular Recognition

Ethyl Ester vs Tert-Butyl Analogue: Alkyl Group Effects

The target compound features an ethyl ester (O-CH2CH3), while the closest identified ester variant, tert-butyl 3-(3-aminobenzamido)benzoate (CAS 2639448-51-2), carries a tert-butyl ester (O-C(CH3)3) . The tert-butyl analogue has a molecular weight of 312.4 g/mol (C18H20N2O3) versus 284.31 g/mol for the ethyl ester free base, reflecting an addition of 28.09 g/mol (two methylene equivalents). The tert-butyl group introduces greater steric bulk near the ester carbonyl and is significantly more resistant to enzymatic hydrolysis than the primary ethyl ester, a property widely exploited in prodrug strategies to modulate metabolic stability . No direct comparative stability or hydrolysis-rate data for these two specific compounds were identified; the inference rests on class-level understanding of ester lability.

Ethyl vs tert-Butyl Ester
Class-level inference
MW Δ = 28.09 g/mol; steric hindrance and esterase resistance differ
Metabolic stability context-dependent
Experimental hydrolysis data unavailable
Medicinal Chemistry Prodrug Design Lipophilicity

Supplier Purity and Batch-Level Analytics

Bidepharm reports a standard purity of 95% for ethyl 3-(3-aminobenzamido)benzoate hydrochloride (CAS 1803596-08-8) and provides batch-specific quality documentation including NMR, HPLC, and GC analysis upon request . Similarly, Leyan lists the identical purity specification of 95% for the same compound (product code 2101130) . The free base form (CAS 1307391-08-7) is also offered at 95% purity by multiple vendors . The key operational differentiator for the hydrochloride salt is the availability of authenticated batch-specific analytical data traceable to the CAS number, which supports reproducibility in biological assay contexts where counterion identity and residual solvent profiles may influence assay outcomes.

Purity & Batch Data
Supporting evidence
95% purity; batch-specific NMR, HPLC, GC available
Supports assay reproducibility via documented salt identity
Batch traceability key differentiator
Quality Control Reproducibility Procurement

Ethyl 3-(3-aminobenzamido)benzoate HCl: Application Scenarios


Lead Optimisation and SAR Exploration

The compound's meta-substituted benzamido scaffold, combined with its free aromatic amine and ethyl ester, provides a versatile template for structure-activity relationship (SAR) studies around the 3-aminobenzamide pharmacophore, a structural motif recognised in poly(ADP-ribose) polymerase (PARP) inhibitor development [1]. The hydrochloride salt form facilitates direct use in biological assay buffers without additional solubilisation steps, supporting efficient primary screening workflows .

Synthetic Intermediate for Benzamide Libraries

The ethyl ester and free amine functionalities serve as orthogonal reactive handles, enabling sequential derivatisation (e.g., amide coupling at the amine, ester hydrolysis to the carboxylic acid). This positions the compound as a useful building block for parallel library synthesis of diverse benzamido-benzoate analogues, as described in the broader patent literature for benzoic acid derivatives with therapeutic potential [1].

Physicochemical Comparator for Pre-formulation

The hydrochloride salt provides a well-defined ionisation state (permanently protonated aniline at physiological pH), making it a suitable reference compound for evaluating the impact of salt-form selection on aqueous solubility and dissolution rate within benzamido-benzoate series, particularly when compared to the neutral free base as a baseline .

Regioisomeric Probe for Target-Engagement Profiling

The defined meta-substitution pattern distinguishes this compound from its para-isomer (CAS 85459-63-8), allowing researchers to probe how subtle geometric differences in benzamido-benzoate scaffolds influence protein-ligand interactions, binding pocket complementarity, and selectivity profiles in biochemical or biophysical target-engagement assays .

Application
Selection Property
Validation Focus
Benzamide SAR lead optimisation
Meta-substituted 3-aminobenzamide scaffold
PARP-family binding and functional assays
Benzamide library synthesis intermediate
Orthogonal amine/ester reactive handles
Derivatisation efficiency and yield verification
Salt-form pre-formulation comparator
Ionisation state (permanently protonated amine)
Ionisation-dependent solubility profiling
Regioisomeric target engagement probe
Meta-substitution pattern specificity
Protein-ligand interaction and selectivity profiling
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